![molecular formula C12H17BO3S B2617071 5-Acetylthiophene-3-boronic acid pinacol ester CAS No. 1219628-58-6](/img/structure/B2617071.png)
5-Acetylthiophene-3-boronic acid pinacol ester
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Overview
Description
5-Acetylthiophene-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 1219628-58-6 . It has a molecular weight of 252.14 . The IUPAC name for this compound is 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Chemical Reactions Analysis
Pinacol boronic esters are used in many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The physical form of the compound is solid .Scientific Research Applications
- Suzuki–Miyaura Coupling : This compound serves as a valuable building block in Suzuki–Miyaura cross-coupling reactions. It can be coupled with aryl halides or boronic acids to create diverse organic molecules, including pharmaceutical intermediates and natural product derivatives .
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Target of Action
Boronic esters, including 5-acetylthiophene-3-boronic acid pinacol ester, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The 5-Acetylthiophene-3-boronic acid pinacol ester interacts with its targets through a process known as transmetalation, which is a key step in Suzuki–Miyaura coupling . In this process, the boronic ester transfers an organic group to a metal, such as palladium . This transfer is facilitated by the boronic ester’s ability to form stable complexes with the metal .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 5-Acetylthiophene-3-boronic acid pinacol ester participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction enables the synthesis of a wide range of organic compounds, contributing to various downstream effects in organic synthesis and medicinal chemistry .
Pharmacokinetics
It’s known that the compound is a solid at room temperature
Result of Action
The result of the action of 5-Acetylthiophene-3-boronic acid pinacol ester is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, which can have diverse molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of 5-Acetylthiophene-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . .
Safety and Hazards
Future Directions
The increased stability of pinacol boronic esters rises new challenges, considering the removal of the boron moiety at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . Therefore, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is an area that needs further exploration .
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3S/c1-8(14)10-6-9(7-17-10)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUCDZGQETVONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylthiophene-3-boronic acid pinacol ester |
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